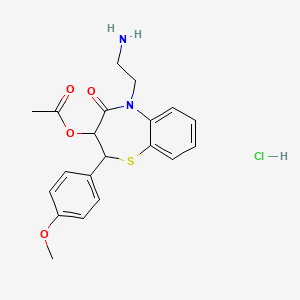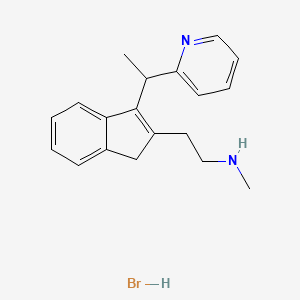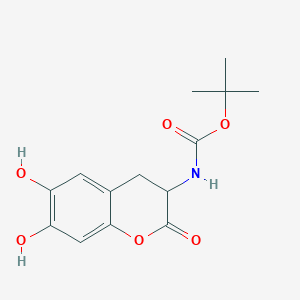
20-Hydroxy prostaglandin F2alpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Hydroxy prostaglandin F2alpha is a biologically active lipid compound derived from arachidonic acid. It belongs to the family of prostaglandins, which are hormone-like substances involved in various physiological processes such as inflammation, blood flow regulation, and the induction of labor . Prostaglandins are synthesized in the body and play crucial roles in maintaining homeostasis and mediating responses to injury and disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy prostaglandin F2alpha typically involves the oxidation of prostaglandin F2alpha. This process can be achieved through the use of microsomal cytochrome P450 enzymes, which catalyze the ω-oxidation of prostaglandin F2alpha to produce this compound . The reaction conditions often include the presence of NADPH as a cofactor and occur under mild conditions to ensure the stereoselective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes utilizing engineered microorganisms or isolated enzymes to achieve high yields and purity. The use of biocatalysis offers advantages such as mild reaction conditions, high selectivity, and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 20-Hydroxy prostaglandin F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation to modify specific functional groups.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions to introduce new functional groups.
Major Products: The major product formed from the oxidation of prostaglandin F2alpha is this compound. Other products may include various hydroxylated derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
20-Hydroxy prostaglandin F2alpha has a wide range of scientific research applications:
Wirkmechanismus
20-Hydroxy prostaglandin F2alpha exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. This binding activates intracellular signaling pathways that mediate various physiological responses. The compound is known to interact with the prostaglandin F receptor (FP), which is involved in processes such as luteolysis, parturition, and blood pressure regulation . The activation of FP receptors leads to the modulation of gene expression and the production of secondary messengers, ultimately resulting in the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Prostaglandin F2alpha: The parent compound from which 20-Hydroxy prostaglandin F2alpha is derived.
Cloprostenol: A synthetic analog of prostaglandin F2alpha used in veterinary medicine.
Bimatoprost: Another prostaglandin analog used in the treatment of glaucoma.
Uniqueness: this compound is unique due to its specific hydroxylation at the 20th position, which imparts distinct biological properties and receptor interactions. This modification enhances its potency and selectivity in certain physiological processes, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
57930-93-5 |
|---|---|
Molekularformel |
C20H34O6 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16-,17-,18+,19-/m1/s1 |
InChI-Schlüssel |
XQXUYZDBZCLAQO-MEADNGGSSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](CCCCCO)O)C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)
![[4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12290147.png)
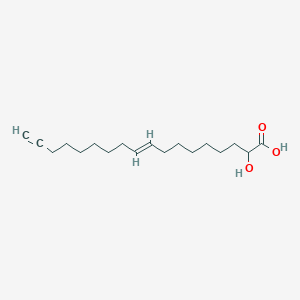
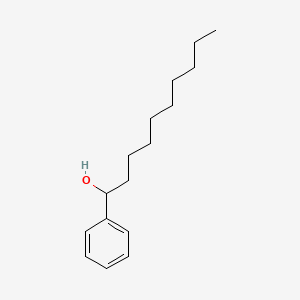
![2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B12290156.png)

![(2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12290159.png)
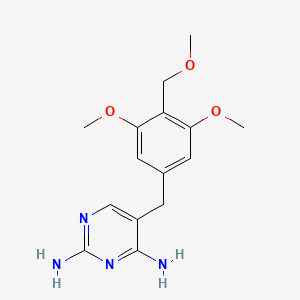
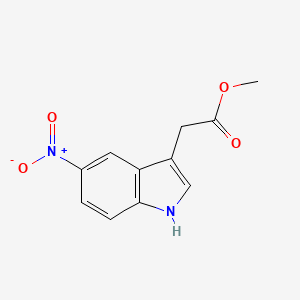
![2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B12290213.png)
![(6-Methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl) benzoate](/img/structure/B12290221.png)
